N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide is a chemical compound with the molecular formula C7H10N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide typically involves the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with thioformamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and thioformamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide include:
- 4-Amino-2-methyl-5-pyrimidinemethanol
- N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]acetamide
- 4-Amino-2-methyl-5-pyrimidinecarbonitrile
Uniqueness
N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its thioformamide group, in particular, allows for unique interactions and reactions that are not observed in similar compounds .
Properties
CAS No. |
31375-20-9 |
---|---|
Molecular Formula |
C7H10N4S |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]methanethioamide |
InChI |
InChI=1S/C7H10N4S/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11) |
InChI Key |
FWUKTPVTANTBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.